3-[(2-Methoxy-5-nitrophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-[(2-Methoxy-5-nitrophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane core, which is a common motif in many natural products and synthetic compounds. The presence of the methoxy and nitro groups on the phenyl ring, along with the carbamoyl and carboxylic acid functionalities, makes this compound highly versatile in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-[(2-Methoxy-5-nitrophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the isopropylidene group: This step involves the alkylation of the bicyclo[2.2.1]heptane core with an isopropylidene reagent under basic conditions.
Attachment of the phenyl ring: The phenyl ring with the methoxy and nitro substituents can be introduced through a Friedel-Crafts acylation reaction.
Formation of the carbamoyl group: This can be achieved by reacting the phenyl ring with a suitable isocyanate.
Introduction of the carboxylic acid group: The final step involves the oxidation of a suitable precursor to form the carboxylic acid functionality.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-[(2-Methoxy-5-nitrophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides or anhydrides.
Reduction: The nitro group can be reduced to an amine using common reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Major products formed from these reactions include amines, acid chlorides, and substituted phenyl derivatives.
Scientific Research Applications
3-[(2-Methoxy-5-nitrophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study enzyme activity and protein-ligand interactions due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxy-5-nitrophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro group suggests potential involvement in redox reactions, while the carbamoyl and carboxylic acid groups may participate in hydrogen bonding and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar compounds to 3-[(2-Methoxy-5-nitrophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid include other bicyclo[2.2.1]heptane derivatives with different substituents. For example:
3-[(2-Methoxyphenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the nitro group, which may affect its reactivity and biological activity.
3-[(2-Nitrophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
3-[(2-Methoxy-5-nitrophenyl)carbamoyl]-7-(methylidene)bicyclo[2.2.1]heptane-2-carboxylic acid: Has a different alkylidene group, which may alter its chemical and physical properties.
The uniqueness of 3-[(2-Methoxy-5-nitrophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid lies in its specific combination of functional groups and the bicyclo[22
Properties
IUPAC Name |
3-[(2-methoxy-5-nitrophenyl)carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-9(2)15-11-5-6-12(15)17(19(23)24)16(11)18(22)20-13-8-10(21(25)26)4-7-14(13)27-3/h4,7-8,11-12,16-17H,5-6H2,1-3H3,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOHBSSDDBSWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2CCC1C(C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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